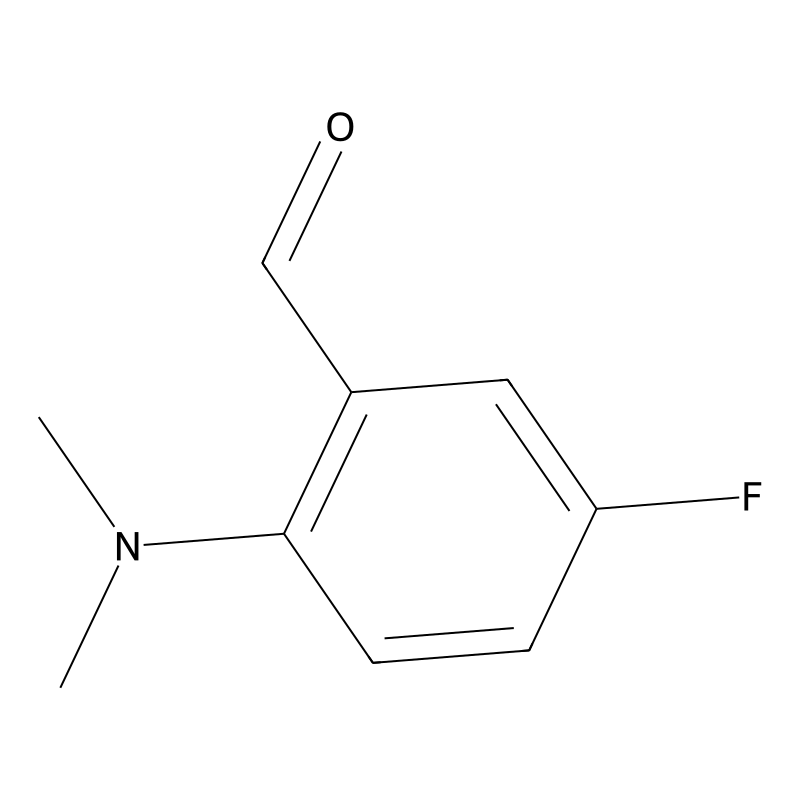

2-(Dimethylamino)-5-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Dimethylamino)-5-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₁₁FNO. It features a benzaldehyde core substituted with a dimethylamino group and a fluorine atom. This unique structure contributes to its distinctive chemical properties, including enhanced reactivity and potential biological activity. The presence of the dimethylamino group allows for various interactions, such as hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable compound in both synthetic and medicinal chemistry.

There is no current information available on the specific mechanism of action of 2-DMFAB.

Due to the lack of specific data, it's crucial to handle 2-DMFAB with caution, assuming the properties of similar aromatic aldehydes. Potential hazards include:

- Skin and eye irritation

- Respiratory tract irritation

- Possible genotoxicity (potential to damage DNA) due to the aromatic ring

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids, commonly using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The dimethylamino and fluorine groups can engage in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Major Products Formed- Oxidation: Carboxylic acids.

- Reduction: Alcohols.

- Substitution: Various derivatives based on the nucleophile involved.

Research indicates that 2-(Dimethylamino)-5-fluorobenzaldehyde exhibits significant biological activities. It has been investigated for its potential as a fluorescent probe in biological imaging due to its ability to interact with specific molecular targets. The dimethylamino group enhances its ability to modulate enzymatic activity, influencing various cellular processes. Additionally, studies suggest that this compound may have therapeutic properties, making it a candidate for further exploration in drug development.

The synthesis of 2-(Dimethylamino)-5-fluorobenzaldehyde typically involves several key steps:

- Introduction of the Dimethylamino Group: This is often achieved using dimethylamine in the presence of appropriate catalysts.

- Fluorination: Fluorinating agents such as hydrogen fluoride or fluorine gas are used to introduce the fluorine atom onto the benzaldehyde ring.

- Reaction Conditions: Common solvents include ethanol and dimethylformamide, with palladium on carbon often used as a catalyst for hydrogenation reactions.

2-(Dimethylamino)-5-fluorobenzaldehyde has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Explored for use as a fluorescent probe in biological imaging studies.

- Medicine: Investigated for its potential therapeutic properties and as an intermediate in pharmaceutical synthesis.

Interaction studies have shown that 2-(Dimethylamino)-5-fluorobenzaldehyde can influence cellular mechanisms and morphology when used in high-content imaging techniques. These studies provide insights into its potential cytotoxicity and therapeutic applications, highlighting the importance of understanding its interactions within biochemical systems .

Several compounds share structural similarities with 2-(Dimethylamino)-5-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Dimethylamino)pyridine | C₉H₁₁N | Contains a dimethylamino group but has a pyridine ring. |

| 5-Dimethylaminoquinoline | C₉H₈N₂ | Features a quinoline ring with a dimethylamino group. |

| 4-Dimethylaminobenzaldehyde | C₉H₁₁N O | Lacks fluorine; commonly used in dye synthesis. |

| 3-Aminobenzaldehyde | C₇H₇N O | Contains an amino group instead of dimethylamino. |

| 2-Fluorobenzaldehyde | C₇H₅F O | Contains only one fluorine; less nucleophilic than others. |

Uniqueness

What sets 2-(Dimethylamino)-5-fluorobenzaldehyde apart is the combination of both the dimethylamino group and the fluorine atom on the benzaldehyde ring, which imparts distinct chemical properties and enhances its reactivity compared to similar compounds. This unique structural arrangement makes it particularly valuable for various research applications in chemistry and biology.